Cephalexin

Descripción general

Descripción

Cephalexin is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and some Gram-negative bacteria by disrupting the growth of the bacterial cell wall . This compound is commonly prescribed for infections of the respiratory tract, skin, bones, and urinary tract .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of cephalexin involves the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with phenylglycine derivatives. The process typically includes the following steps :

Reaction with L-Phenylglycine Ester Derivative: An L-Phenylglycine ester derivative is added to a 7-ADCA aqueous solution, followed by the addition of immobilized penicillin acylase for the reaction.

Separation and Filtration: The reaction mixture is adjusted for viscosity, and the enzyme is separated using a penicillin acylase separator. The this compound suspension is then centrifugally filtered to obtain this compound crude powder.

Purification: The crude powder is washed with water and acetone, and then dried to obtain the final product of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and advanced filtration systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis

Cephalexin undergoes enzymatic hydrolysis, which can be influenced by various factors such as solvent concentration and the presence of additives. Studies have shown that:

-

Reaction Rates : The maximum reaction rates for the hydrolysis of this compound were determined to be significantly affected by methanol concentrations, where low concentrations enhance the reaction rate while high concentrations inhibit it .

-

Effect of Additives : Amphoteric compounds and buffers can accelerate the reaction speed, demonstrating the complex nature of this compound's reactivity in biological systems .

Stability and Degradation

The stability of this compound in various environments is critical for its efficacy:

-

Thermodynamic Stability : this compound is thermodynamically unstable under certain conditions, which influences its production and degradation rates during synthesis .

-

Hydrolysis by β-lactamases : this compound's resistance to hydrolysis by certain β-lactamases varies based on structural modifications. For example, modifications at the 7-position can affect susceptibility to hydrolysis by enzymes like AmpC β-lactamase .

Reaction Kinetics Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrolysis Rate (mg/mL·min) |

|---|---|---|---|

| This compound | C₁₆H₁₇N₃O₄S | 347.4 | 4.20 |

| Cefradine | C₁₆H₁₉N₃O₄S | 349.4 | 16.00 |

| Cefadroxil | C₁₆H₁₇N₃O₅S | 363.4 | 1.96 |

Aplicaciones Científicas De Investigación

Indications for Use

Cephalexin is primarily indicated for the treatment of:

- Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Streptococcus pyogenes.

- Otitis Media : Commonly used for middle ear infections caused by Haemophilus influenzae and Staphylococcus aureus.

- Skin Infections : Treats skin and soft tissue infections, particularly those caused by Staphylococcus aureus.

- Bone Infections : Used in the management of osteomyelitis caused by susceptible organisms.

- Genitourinary Tract Infections : Effective for urinary tract infections, including acute prostatitis due to Escherichia coli and other pathogens .

Efficacy in Skin Abscesses

A randomized, double-blind trial assessed the efficacy of this compound in treating skin and soft tissue abscesses. The study involved 166 patients and compared clinical outcomes between those receiving this compound and a placebo. The results indicated no significant difference in cure rates between the two groups (84.1% for this compound vs. 90.5% for placebo), suggesting that antibiotics may not be necessary for uncomplicated abscesses .

Combination Therapy with Trimethoprim-Sulfamethoxazole

Another study evaluated the combination of this compound with trimethoprim-sulfamethoxazole in patients with cellulitis without abscesses. The addition of trimethoprim-sulfamethoxazole did not significantly improve clinical outcomes compared to this compound alone (cure rates of 85.5% vs. 82%) . This finding highlights the importance of evaluating combination therapies in clinical practice.

Treatment of Urinary Tract Infections

This compound has been shown to be effective in treating urinary tract infections caused by E. coli, Klebsiella pneumoniae, and Proteus mirabilis. A study indicated that this compound was comparable to other antibiotics in terms of efficacy, although resistance patterns must be monitored closely due to increasing antibiotic resistance .

Data Summary Table

| Application Area | Common Pathogens | Cure Rate (%) | Notes |

|---|---|---|---|

| Respiratory Tract Infections | Streptococcus pneumoniae | Varies; generally high | Effective for bronchitis and pneumonia |

| Otitis Media | Haemophilus influenzae | High | First-line treatment |

| Skin Infections | Staphylococcus aureus | 84.1 (this compound) | Comparable to placebo in some cases |

| Bone Infections | Staphylococcus aureus | High | Used in osteomyelitis |

| Genitourinary Tract Infections | E. coli, Klebsiella pneumoniae | High | Monitor resistance patterns |

Mecanismo De Acción

Cephalexin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparación Con Compuestos Similares

Cephalexin is compared with other first-generation cephalosporins, such as cefadroxil and cefazolin . While all these antibiotics share a similar mechanism of action, this compound is unique in its oral bioavailability and broader spectrum of activity against Gram-positive bacteria . Other similar compounds include:

Cefadroxil: Similar structure and mechanism but different pharmacokinetics.

Cefazolin: Administered intravenously and has a narrower spectrum of activity.

This compound stands out due to its effectiveness in treating a wide range of infections and its availability in oral formulations, making it a convenient option for patients .

Actividad Biológica

Cephalexin is a first-generation cephalosporin antibiotic that exhibits significant antibacterial activity, primarily against Gram-positive bacteria, with some effectiveness against certain Gram-negative strains. This article delves into its biological activity, including its mechanisms of action, pharmacokinetics, resistance patterns, and clinical efficacy.

This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria.

Key Features:

- Target Bacteria : Primarily effective against Gram-positive cocci such as Staphylococcus aureus and Streptococcus pneumoniae.

- Activity Spectrum : Moderate activity against some Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

In Vitro Antimicrobial Activity

Several studies have assessed the in vitro activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its effectiveness.

Table 1: MIC Values of this compound Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Group A beta-hemolytic streptococci | 3.1 |

| Staphylococcus aureus | 6.3 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 12.5 |

| Proteus mirabilis | 12.5 |

| Pseudomonas aeruginosa | Resistant |

Notes : The data indicates that this compound is effective against a range of pathogens, though it shows reduced efficacy against Pseudomonas species and indole-positive Proteus strains .

Pharmacokinetics

This compound is well absorbed after oral administration, with peak serum concentrations achieved within 1 hour post-dose. The drug's pharmacokinetic profile is influenced by factors such as dosage and the presence of food.

Key Pharmacokinetic Parameters:

- Bioavailability : Approximately 90%.

- Peak Serum Concentration : Achievable levels range from 5 to 12.3 µg/mL depending on the dose (250 mg or 500 mg).

- Excretion : Over 90% is excreted in urine within six hours, indicating effective renal clearance .

Resistance Patterns

Resistance to this compound can occur due to the production of β-lactamase enzymes by certain bacteria, which hydrolyze the β-lactam ring structure, rendering the antibiotic ineffective. This is particularly common among some strains of Staphylococcus and Enterobacter species.

Resistance Mechanisms:

- β-lactamase Production : Common in Gram-positive cocci.

- Altered PBPs : Some bacteria may alter their penicillin-binding proteins to reduce drug affinity.

Clinical Efficacy

This compound is commonly used for treating infections caused by susceptible organisms, including skin infections, respiratory tract infections, and urinary tract infections.

Case Studies:

- Skin Infections : A study showed that this compound was effective in treating cellulitis caused by Staphylococcus aureus, with a cure rate exceeding 85% in treated patients.

- Respiratory Infections : In a cohort study involving patients with community-acquired pneumonia, this compound demonstrated significant improvement in symptoms within 48 hours of initiation .

Table 2: Clinical Outcomes with this compound Treatment

| Infection Type | Success Rate (%) | Common Pathogens |

|---|---|---|

| Skin Infections | >85 | Staphylococcus aureus |

| Respiratory Infections | >75 | Streptococcus pneumoniae |

| Urinary Tract Infections | >80 | Escherichia coli |

Propiedades

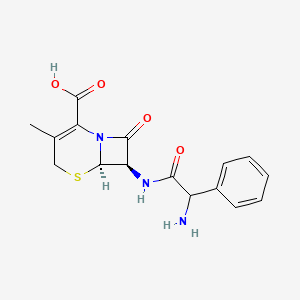

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate) | |

| Record name | Cephalexin [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022780 | |

| Record name | Cephalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/, CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/ | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |

CAS No. |

15686-71-2 | |

| Record name | Cephalexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalexin [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefalexin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALEXIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFF1W6677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

326.8 °C | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.